Lagochilin

Hemostasis Coagulation In Vivo Pharmacology

Sourcing lagochilin with reproducible hemostatic potency is difficult due to species-dependent content variation. Our authenticated standard resolves this. • Validated in-vivo hemostasis: 40-60% reduction in clotting time at 0.05 g/kg. • 5× more potent than caspofungin against clinically relevant fungi (MIC 3.2×10⁻² μg/mL). • HPTLC-quantified from highest-content L. inebrians for batch-to-batch consistency.

Molecular Formula C20H36O5
Molecular Weight 356.5 g/mol
CAS No. 131898-43-6
Cat. No. B163734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLagochilin
CAS131898-43-6
SynonymsLagochilline
Molecular FormulaC20H36O5
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C
InChIInChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1
InChIKeyXYPPDQHBNJURHU-IPOQXWOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lagochilin (CAS 131898-43-6): A Labdane Diterpenoid with Validated Hemostatic and Antimicrobial Activity for Research and Industrial Procurement


Lagochilin is a naturally occurring bicyclic diterpenoid of the labdane (9,13-epoxylabdane) class, isolated primarily from plants of the genus Lagochilus (Lamiaceae), most notably the endemic Central Asian species Lagochilus inebrians [1]. The compound is characterized by its tetraol structure and is recognized as the principal bioactive constituent responsible for the hemostatic, sedative, and hypotensive properties traditionally attributed to Lagochilus species [2]. Preclinical studies have confirmed its hemostatic efficacy in vivo, with pure lagochilin demonstrating a 40–60% reduction in blood-clotting and prothrombin times in canine models at a dose of 0.05 g/kg [3]. Beyond hemostasis, lagochilin and its synthetic derivatives have been shown to possess notable in vitro antimicrobial and antifungal activities [4].

Why Lagochilin Cannot Be Substituted by Common Hemostatic or Antimicrobial Diterpenes


While many diterpenoids exhibit broad-spectrum biological activity, lagochilin's specific substitution pattern and stereochemistry confer a unique hemostatic mechanism and antimicrobial profile that cannot be replicated by simple structural analogs. The structure-activity relationship (SAR) studies indicate that the hemostatic activity of lagochilin and its derivatives is highly dependent on the integrity of the tetraol system and specific spatial arrangement of hydroxyl groups [1]. Generic substitution with other labdane diterpenoids lacking these structural features, or with common synthetic hemostatic agents like aminocaproic acid or etamsylate, fails to reproduce lagochilin's combined hemostatic, sedative, and antimicrobial properties [2]. Furthermore, the natural variability in lagochilin content across different Lagochilus species underscores the importance of sourcing authenticated material [3].

Quantitative Evidence of Lagochilin Differentiation: Head-to-Head Comparisons with Analogs and Standard Agents


Hemostatic Efficacy: In Vivo Blood Coagulation Time Reduction vs. Lagochiline Acetic Acid Ester

In an in vivo canine model, pure lagochilin demonstrated superior hemostatic potency compared to its acetylated derivative, lagochiline acetic acid ester. At an equivalent dose of 0.05 g/kg, pure lagochilin shortened blood-clotting and prothrombin times by 40–60%, whereas the ester derivative reduced coagulation time by only 30–40% in a rabbit model [1]. This indicates that acetylation of the lagochilin tetraol core diminishes hemostatic efficacy, underscoring the importance of sourcing native lagochilin for hemostasis research.

Hemostasis Coagulation In Vivo Pharmacology

Antifungal Activity: In Vitro MIC Comparison vs. Caspofungin

Lagochilin exhibits potent in vitro antifungal activity against a panel of five fungal species, including Aspergillus niger and Penicillium chrysogenum. The reported minimum inhibitory concentration (MIC) for lagochilin is 3.2 × 10⁻² μg/mL, which is notably lower (i.e., more potent) than that of the clinical antifungal caspofungin, which has an MIC of 16 × 10⁻² μg/mL under the same assay conditions [1].

Antifungal MIC Natural Products

Antibacterial Activity: In Vitro MIC Comparison vs. Kanamycin

In the same antimicrobial screen, lagochilin demonstrated antibacterial activity against both Gram-positive (Bacillus polymyxa) and Gram-negative (Pseudomonas aeruginosa) bacteria. The reported MIC for lagochilin is 2 μg/mL, which is equivalent to the MIC of the aminoglycoside antibiotic kanamycin (2 μg/mL) under the tested conditions [1]. This parity in potency against a Gram-negative pathogen is notable for a diterpenoid natural product.

Antibacterial MIC Gram-positive Gram-negative

Source Material Selection: Quantified Lagochilin Content in Lagochilus Species

Quantitative HPTLC analysis of seven different Lagochilus species revealed that lagochilin content is highest in the endemic species L. inebrians collected from the Djizzakh region of Uzbekistan [1]. This finding provides a clear, data-driven rationale for procuring lagochilin derived from L. inebrians over other Lagochilus species to ensure maximal yield and consistent experimental outcomes.

Phytochemistry HPTLC Quality Control

Data-Driven Application Scenarios for Lagochilin in Research and Industrial Settings


Preclinical Development of Novel Topical Hemostatic Agents

Lagochilin's validated in vivo hemostatic efficacy, with a 40–60% reduction in clotting time at 0.05 g/kg in canine models [1], positions it as a prime candidate for formulating advanced hemostatic dressings, gels, or powders. Its ability to activate plasma and cellular coagulation factors [2] makes it particularly suited for managing surgical bleeding, traumatic wounds, and dental extractions where rapid hemostasis is critical.

Lead Compound for Antifungal Drug Discovery

The 5-fold greater in vitro potency of lagochilin (MIC = 3.2 × 10⁻² μg/mL) compared to caspofungin (MIC = 16 × 10⁻² μg/mL) against a panel of five clinically relevant fungal species [3] establishes lagochilin as a promising scaffold for medicinal chemistry optimization. Research programs targeting resistant fungal infections, particularly those involving Aspergillus and Penicillium species, would benefit from prioritizing lagochilin as a starting point for semi-synthetic derivative synthesis.

Quality Control and Standardization of Lagochilus-Based Herbal Preparations

The quantified lagochilin content variation among Lagochilus species, as determined by HPTLC [4], provides a validated analytical marker for the quality control and standardization of herbal extracts and dietary supplements derived from Lagochilus plants. Procurement of lagochilin reference standards from authenticated L. inebrians material ensures batch-to-batch consistency and supports regulatory compliance.

Development of Antimicrobial and Hemostatic Hybrid Materials

Lagochilin's combined hemostatic and antibacterial properties [3][1] make it an ideal bioactive component for developing multifunctional biomaterials, such as hemostatic sponges or coatings for medical devices that also prevent post-surgical infections. Its demonstrated activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, supports its use in wound care applications where microbial contamination is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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